2-(2,2-Dimethylthiomorpholin-4-yl)acetamide
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Overview
Description
2-(2,2-Dimethylthiomorpholin-4-yl)acetamide is a chemical compound with the molecular formula C8H16N2OS and a molecular weight of 188.29 g/mol . It is known for its unique structure, which includes a thiomorpholine ring substituted with two methyl groups and an acetamide group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide typically involves the reaction of 2,2-dimethylthiomorpholine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
2-(2,2-Dimethylthiomorpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Scientific Research Applications
2-(2,2-Dimethylthiomorpholin-4-yl)acetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-(2,2-Dimethylthiomorpholin-4-yl)acetamide can be compared with other thiomorpholine derivatives, such as:
2-(2,2-Dimethylthiomorpholin-4-yl)ethanol: This compound has a similar structure but contains an ethanol group instead of an acetamide group.
2-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid: This derivative has a propanoic acid group, which imparts different chemical properties and reactivity.
2-(2,2-Dimethylthiomorpholin-4-yl)methanol: This compound features a methanol group and is used in different chemical reactions and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(2,2-dimethylthiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-8(2)6-10(3-4-12-8)5-7(9)11/h3-6H2,1-2H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLZOSQUQRHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594637-08-7 |
Source
|
Record name | 2-(2,2-dimethylthiomorpholin-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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